molecular formula C19H21N5O4 B2578462 2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1004154-42-0

2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide

Cat. No. B2578462
CAS RN: 1004154-42-0
M. Wt: 383.408
InChI Key: OUTPYKKAFJCTJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C19H21N5O4 and its molecular weight is 383.408. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Design and Synthesis

The chemical compound has been involved in the synthesis of novel heterocyclic compounds, aiming at potential biological activities. For instance, Al-Sanea et al. (2020) explored the design, synthesis, and in vitro cytotoxic activity of certain derivatives related to the chemical structure, targeting anticancer properties. The study identified compounds with appreciable cancer cell growth inhibition across several cancer cell lines, highlighting the compound's role in the development of new anticancer agents (M. M. Al-Sanea et al., 2020).

Antimicrobial Activity

Research has also focused on the antimicrobial potential of compounds incorporating similar structures. Bondock et al. (2008) synthesized new heterocycles incorporating the antipyrine moiety, demonstrating significant antimicrobial activity. This exploration into the antimicrobial efficacy of such compounds contributes to the ongoing search for new and effective antimicrobial agents (S. Bondock, Ramy Rabie, H. Etman, A. Fadda, 2008).

Antioxidant Activity and Coordination Complexes

Chkirate et al. (2019) investigated the synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II), examining the effect of hydrogen bonding on self-assembly and the antioxidant activity of these complexes. The study provides insights into the compound's utility in synthesizing complexes with significant biological activities, including antioxidant properties (K. Chkirate et al., 2019).

Antitumor Evaluation

Further research into the antitumor properties of derivatives has been conducted by El-Morsy et al. (2017), who synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their in vitro antitumor activity against the human breast adenocarcinoma cell line MCF7. This study underscores the compound's relevance in the search for effective antitumor agents (A. El-Morsy, Mohamed El-Sayed, Hamada S. Abulkhair, 2017).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-11-8-17(25)22-19(20-11)24-16(7-12(2)23-24)21-18(26)10-13-5-6-14(27-3)15(9-13)28-4/h5-9H,10H2,1-4H3,(H,21,26)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTPYKKAFJCTJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.